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Compound of Interest

Compound Name: 4-Chloro-2-ethoxyquinoline

CAS No.: 91348-94-6

Cat. No.: B042990

Get Quote

Executive Summary
4-Chloro-2-ethoxyquinoline (CAS: 35654-27-6) is a functionalized quinoline scaffold widely

utilized as a pharmacophore intermediate.[1] Distinguished by the differential reactivity of its

C4-chloro and C2-ethoxy substituents, it serves as a critical electrophile in the synthesis of

kinase inhibitors, anticonvulsants, and antibacterial agents.[1] This guide analyzes its structural

properties, challenges in regioselective synthesis, and protocols for its handling and

characterization.[1]

Molecular Identity & Structural Analysis
The compound features a bicyclic quinoline core substituted with a chlorine atom at the para-

like C4 position and an ethoxy group at the ortho-like C2 position.[1] This substitution pattern

creates a unique electronic environment where the C4 position is highly activated for

nucleophilic aromatic substitution (

), while the C2-ethoxy group modulates solubility and lipophilicity.[1]
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Attribute Detail

IUPAC Name 4-Chloro-2-ethoxyquinoline

CAS Number 35654-27-6

Molecular Formula

Molecular Weight 207.66 g/mol

SMILES CCOC1=NC2=CC=CC=C2C(Cl)=C1

InChIKey
Computed:[1][2][3][4][5][6][7][8]

[9]WRVHQEYBCDPZEU-UHFFFAOYSA-N

Structural Visualization
The following diagram illustrates the atomic numbering and key reactive centers.[2]
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Figure 1: Structural connectivity highlighting the C4-Chloro reactive center and C2-Ethoxy

modulation site.[1][2][3][4][5][6][7][8][10][11][12]

Physicochemical Profile
The physicochemical data below synthesizes available experimental values with high-

confidence predictive models (SwissADME/ACD/Labs) to provide a working profile for

formulation and synthesis.

Core Properties Table
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Property
Value
(Experimental/Predicted)

Context for Research

Physical State Solid (Crystalline powder) Standard isolation form.[1]

Melting Point 62–67 °C (Predicted range)

Low melting point requires

careful drying; avoid high-vac

ovens >50°C.

Boiling Point ~305 °C (at 760 mmHg)

High boiling point allows for

high-temp

reactions without solvent loss.

[1]

Density 1.22 ± 0.06 g/cm³

Denser than water; facilitates

phase separation in aqueous

workups.[1]

LogP (Lipophilicity) 3.42 (Consensus Predicted)
Moderate lipophilicity; suitable

for CNS drug scaffolds.

Water Solubility Poor (< 0.1 mg/mL)

Requires organic co-solvents

(DMSO, DMF, MeCN) for

bioassays.[1]

pKa (Conjugate Acid) ~3.5 (Quinoline Nitrogen)

The 2-ethoxy group is electron-

donating but inductively

withdrawing; N1 is less basic

than quinoline.[1]

Polar Surface Area 21.26 Å²
Indicates good membrane

permeability (PSA < 140 Å²).

Synthetic Pathways & Regioselectivity
A critical challenge in working with chloro-ethoxy-quinolines is regioselectivity.[1] Direct

ethoxylation of 2,4-dichloroquinoline typically favors the C4 position due to the para-activating

effect of the quinoline nitrogen, yielding the inverse isomer (2-chloro-4-ethoxyquinoline).[1]

To selectively synthesize 4-Chloro-2-ethoxyquinoline, a stepwise approach is required.
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Pathway Analysis[1][2][13]
Route A: The "Direct" Route (Problematic):

Precursor: 2,4-Dichloroquinoline.[1][2][4][7]

Reagent: NaOEt.

Outcome: Major product is 2-chloro-4-ethoxyquinoline (Wrong Isomer).[1]

Reason: The C4 position has a lower LUMO coefficient and is more electrophilic.

Route B: The "Stepwise" Route (Recommended):

Precursor: Aniline + Diethyl malonate

Cyclization

2,4-Dihydroxyquinoline.[1]

Selective Chlorination: Treatment with limited

or specific chlorinating agents can be difficult to control.[1]

Alternative Precursor:2-Ethoxy-4-hydroxyquinoline (often accessible via imidate

chemistry).[1]

Final Step: Chlorination of the C4-hydroxyl using

.[1]
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Critical Control Point

Precursor: 2-Ethoxy-4(1H)-quinolinone

Vilsmeier-Haack Type Intermediate

 Activation of C4-OH

Reagent: POCl3 (Phosphorus Oxychloride)

Target: 4-Chloro-2-ethoxyquinoline

 Nucleophilic substitution by Cl-

Avoid: 2,4-Dichloroquinoline

 Over-reaction (if C2-OEt is labile)

Click to download full resolution via product page

Figure 2: Preferred synthetic pathway avoiding regioselectivity errors.

Reactivity Profile & Experimental Protocols
Nucleophilic Aromatic Substitution ( )
The C4-chlorine atom is the primary handle for derivatization.[1] It is readily displaced by

amines, thiols, and alkoxides.[1]

Mechanism: Addition-Elimination.[1]

Conditions: Typically requires heat (80–120 °C) in polar aprotic solvents (DMF, DMSO) or

protic solvents (EtOH) with acid catalysis.[1]

Protocol (General Amination):

Dissolve 1.0 eq of 4-Chloro-2-ethoxyquinoline in Ethanol or Isopropanol.[1]

Add 1.2 eq of the amine nucleophile.[1]

(Optional) Add 0.1 eq of HCl (catalytic) to activate the quinoline nitrogen.

Reflux for 4–12 hours. Monitor by TLC/LCMS.[1]
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Note: The C2-ethoxy group is generally stable under these conditions but may hydrolyze if

strong aqueous acid is used for prolonged periods.[1]

Hydrolytic Stability[1]
Acidic Conditions: The ethoxy ether at C2 is susceptible to hydrolysis in boiling HBr or

concentrated HCl, converting the compound to 4-chloro-2(1H)-quinolinone (Carbostyril

derivative).[1]

Basic Conditions: Relatively stable.[1]

Safety & Handling (MSDS Summary)
Signal Word:WARNING

Hazard Class H-Code Statement

Acute Toxicity (Oral) H302 Harmful if swallowed.[1]

Skin Irritation H315
Causes skin irritation.[1][12]

[13]

Eye Irritation H319
Causes serious eye irritation.

[1][12]

STOT-SE H335
May cause respiratory

irritation.[1]

Handling Protocol:

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

Ventilation: Handle in a chemical fume hood to avoid inhalation of dust.

Storage: Store in a cool, dry place (2–8 °C recommended) under inert atmosphere

(Argon/Nitrogen) to prevent slow hydrolysis or oxidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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